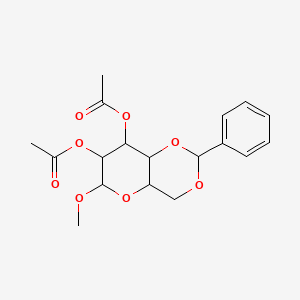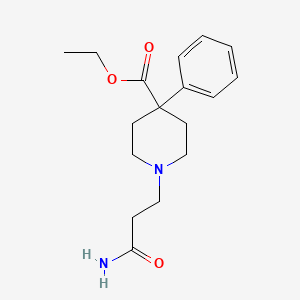
9,11-Tetradecadien-1-ol
Übersicht
Beschreibung
9,11-Tetradecadien-1-ol: is an organic compound with the molecular formula C14H26O . It is a long-chain alcohol with two double bonds located at the 9th and 11th positions of the tetradecane chain. This compound is known for its role in the synthesis of pheromones, particularly in the communication systems of certain insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Tetradecadien-1-ol typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds. The use of palladium or platinum catalysts under controlled temperature and pressure conditions can yield high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9,11-Tetradecadien-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Major Products:
Oxidation: 9,11-Tetradecadienal or 9,11-Tetradecadienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: 9,11-Dibromotetradecan-1-ol or 9,11-Dichlorotetradecan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,11-Tetradecadien-1-ol is used as an intermediate in the synthesis of complex organic molecules, including pheromones and other bioactive compounds .
Biology: In biological research, this compound is studied for its role in insect communication. It is a key component in the pheromone blends of various moth species, aiding in the study of insect behavior and pest control .
Medicine: While direct medical applications are limited, derivatives of this compound are explored for their potential in drug development and as bioactive agents .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and as a chemical intermediate in the production of other fine chemicals .
Wirkmechanismus
The primary mechanism of action of 9,11-Tetradecadien-1-ol in biological systems involves its role as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .
Vergleich Mit ähnlichen Verbindungen
9,11-Tetradecadien-1-yl acetate: This compound is an ester derivative of 9,11-Tetradecadien-1-ol and is also used in pheromone synthesis.
9,12-Tetradecadien-1-ol: Another diene alcohol with double bonds at different positions, used in similar applications.
9,11-Tetradecadien-1-yl chloride: A halogenated derivative used in chemical synthesis.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its role in pheromone synthesis makes it particularly valuable in entomological research and pest management .
Eigenschaften
IUPAC Name |
tetradeca-9,11-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,15H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFLTTYWFSLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276126 | |
| Record name | 9,11-Tetradecadien-1-ol, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72553-58-3 | |
| Record name | 9,11-Tetradecadien-1-ol, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)

![tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B3433937.png)







![(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B3433980.png)



